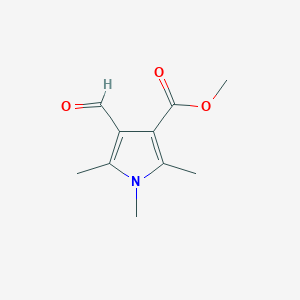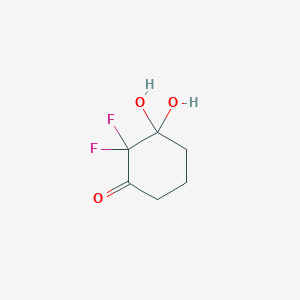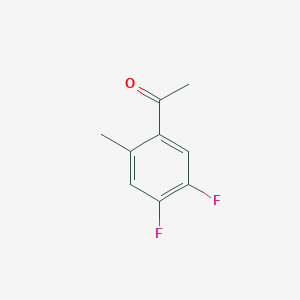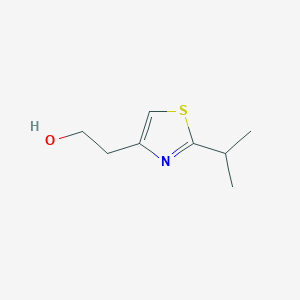
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is a chemical compound used in laboratory settings . It is also known as a specialty product for proteomics research .
Molecular Structure Analysis
The molecular formula of “Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is C10H13NO3 . Its molecular weight is 195.22 .Physical And Chemical Properties Analysis
“Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Anticancer Applications
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate derivatives have shown promise in anticancer research. The pyrrole subunit, in particular, is known for its diverse applications in therapeutically active compounds, including antitumor agents . These compounds can inhibit cellular processes that are overactive in cancer cells, such as protein kinases, and have been found to exhibit cytotoxic activity against various cancer cell lines .
Antimicrobial and Antifungal Properties
The pyrrole ring system, which is a part of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, is also associated with antimicrobial and antifungal activities. Pyrrole-containing analogs are considered potential sources of biologically active compounds that can act as fungicides and antibiotics . This makes them valuable in the development of new treatments for infectious diseases.
Anti-inflammatory Drugs
Pyrrole derivatives are known to possess anti-inflammatory properties. This is particularly important in the treatment of chronic inflammatory diseases. By modulating the inflammatory pathways, these compounds can help in reducing inflammation and the associated pain .
Antiviral and Antiretroviral Therapy
Compounds with a pyrrole structure have been used in antiviral therapies, including treatments for HIV. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases . This application is crucial in the ongoing fight against viral pandemics.
Cardiovascular Drug Development
The pyrrole moiety is also found in drugs that target cardiovascular diseases. For instance, it is present in β-adrenergic antagonists, which are used to treat high blood pressure and heart rhythm disorders . The structural versatility of pyrrole allows for the development of various pharmacophores to address different aspects of cardiovascular health.
Neuropharmacological Agents
Pyrrole derivatives have applications in neuropharmacology, including the development of anxiolytics and antipsychotic drugs . These compounds can interact with various neurotransmitter systems in the brain, offering potential treatments for mental health disorders.
Safety and Hazards
“Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
methyl 4-formyl-1,2,5-trimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-8(5-12)9(10(13)14-4)7(2)11(6)3/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDLMVCFWFSFNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380166 |
Source


|
| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
175276-49-0 |
Source


|
| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)


